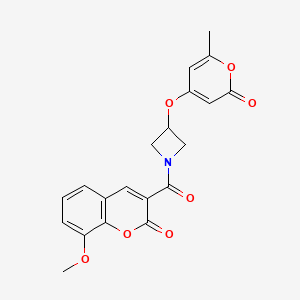

8-methoxy-3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one

CAS No.: 2034426-31-6

Cat. No.: VC5247993

Molecular Formula: C20H17NO7

Molecular Weight: 383.356

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034426-31-6 |

|---|---|

| Molecular Formula | C20H17NO7 |

| Molecular Weight | 383.356 |

| IUPAC Name | 8-methoxy-3-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]chromen-2-one |

| Standard InChI | InChI=1S/C20H17NO7/c1-11-6-13(8-17(22)26-11)27-14-9-21(10-14)19(23)15-7-12-4-3-5-16(25-2)18(12)28-20(15)24/h3-8,14H,9-10H2,1-2H3 |

| Standard InChI Key | OHQPOONBBUSKFR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O |

Introduction

Chemical Structure and Molecular Properties

The compound’s molecular formula is C₂₀H₁₇NO₇, with a molecular weight of 383.356 g/mol. Its IUPAC name systematically describes the coumarin backbone (2H-chromen-2-one), an 8-methoxy group, and a 3-position azetidine-1-carbonyl moiety linked to a 6-methyl-2-oxo-2H-pyran-4-yl ether. Key structural features include:

-

Coumarin core: A bicyclic framework known for UV fluorescence and π-π stacking interactions.

-

Azetidine ring: A four-membered nitrogen-containing heterocycle contributing to conformational rigidity.

-

Pyranyl ether: A substituted oxypyran fragment that may enhance solubility or target binding.

The Standard InChIKey (OHQPOONBBUSKFR-UHFFFAOYSA-N) and SMILES (CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O) provide unambiguous identifiers for computational modeling.

Synthetic Methodologies

Core Coumarin Synthesis

The 2H-chromen-2-one scaffold is typically synthesized via Pechmann condensation, where 2-hydroxy-3-methoxybenzaldehyde reacts with ethyl acetoacetate under acidic or catalytic conditions. Source reports a solvent-free variant using piperidine, achieving 94% yield for 3-acetyl-8-methoxy-2H-chromen-2-one .

Azetidine-Pyranyl Ether Incorporation

-

α-Bromination: The acetyl group at C3 undergoes bromination with CuBr₂ in ethyl acetate, yielding 3-(2-bromoacetyl)-8-methoxy-2H-chromen-2-one (65% yield) .

-

Thiazole Cyclization: Reaction with thiourea in ethanol produces 3-(2-aminothiazol-4-yl)-8-methoxy-2H-chromen-2-one, a key intermediate .

-

Acylation: Condensation with acid chlorides in pyridine introduces the azetidine-carbonyl-pyranyl ether sidechain, though specific details for this step require extrapolation from analogous syntheses .

Biological Activities and Mechanisms

Antimicrobial and Antifungal Effects

Derivatives bearing thiazole-amide groups demonstrate broad-spectrum activity:

| Microbial Target | MIC (µg/mL) | Compound Analog |

|---|---|---|

| Staphylococcus aureus | 250 | NS-18 |

| Escherichia coli | >1000 | NS-1 |

| Candida albicans | 500 | NS-19 |

Mechanistically, these effects may arise from membrane disruption or inhibition of microbial enzymes like dihydrofolate reductase .

Spectral Characterization

Critical spectroscopic data for structural validation include:

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H-NMR | δ 4.00 (s, 3H, OCH₃), 7.11–8.20 (m, Ar-H) | |

| FT-IR | 1718 cm⁻¹ (C=O, coumarin), 1577 cm⁻¹ (amide) | |

| LCMS | m/z 379 (M+H) |

Research Gaps and Future Directions

-

Solubility Optimization: Current data lack solubility parameters, necessitating formulation studies.

-

In Vivo Efficacy: Preclinical models are required to validate anticancer and antimicrobial activity.

-

Target Identification: Proteomic studies could elucidate binding partners, such as HDACs or PARP enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume